REACTION_CXSMILES
|
C1N=C[N:3]([C:6]([N:8]2[CH:12]=[N:11][CH:10]=[CH:9]2)=[S:7])C=1.C1C2[C:17](=[CH:18][CH:19]=[CH:20]C=2)[CH:16]=[C:15](N)N=1.C([O-])(=O)C.[NH4+]>C(#N)C>[CH:10]1[C:9]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:12]([NH:8][C:6]([NH2:3])=[S:7])[N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.618 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.535 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 12 hr, whereupon a reddish precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The clear orange solution which formed
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
STIRRING
|
Details
|
The residue was stirred in water
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
For further purification the solid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered again
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 40° C.
|
Type
|
CUSTOM
|
Details
|
resulting in the isolation of 0.540 g (2.647 mmol, 76%)
|
Type
|
CUSTOM
|
Details
|
purified N-isoquinolin-3-yl-thiourea
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)NC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |